2-(1H-pyrazol-3-yl)benzaldehyde
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Overview
Description
2-(1H-pyrazol-3-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzaldehyde moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)benzaldehyde typically involves the reaction of pyrazole derivatives with benzaldehyde under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a pyrazole derivative with benzaldehyde . This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1H-pyrazol-3-yl)benzoic acid.
Reduction: Formation of 2-(1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1H-pyrazol-3-yl)benzaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-(1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the aldehyde group also provides a versatile functional group for further chemical modifications and derivatizations.
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-5-6-11-12-10/h1-7H,(H,11,12) |
InChI Key |
FPQQDNCVVIQQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=NN2 |
Origin of Product |
United States |
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